

Physicochemical Properties of 3-Amino-4-ethylhexanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-ethylhexanoic acid

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Introduction

3-Amino-4-ethylhexanoic acid is a non-proteinogenic β -amino acid. Unlike their α -amino acid counterparts, β -amino acids have their amino group attached to the third carbon atom from the carboxyl group. This structural difference imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry. The ethyl group at the fourth carbon position further influences the molecule's lipophilicity and steric profile, potentially affecting its biological activity and pharmacokinetic properties. This technical guide provides a summary of the available physicochemical data for **3-Amino-4-ethylhexanoic acid**, outlines general experimental protocols for their determination, and presents a plausible synthetic workflow.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of **3-Amino-4-ethylhexanoic acid** is limited, with most available information being computationally predicted. These predicted values offer a preliminary understanding of the molecule's behavior and are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO ₂	PubChem[1]
Molecular Weight	159.23 g/mol	PubChem[1]
Melting Point	204 - 206 °C	Sigma-Aldrich[2]
XLogP3-AA (Computed)	-1.4	PubChem[1]
Topological Polar Surface Area (Computed)	63.3 Å ²	PubChem[1]
Complexity (Computed)	121	PubChem[1]
Hydrogen Bond Donor Count (Computed)	2	PubChem
Hydrogen Bond Acceptor Count (Computed)	2	PubChem
Rotatable Bond Count (Computed)	5	PubChem

Note: The XLogP3-AA value suggests that the molecule is likely to be hydrophilic. However, it is crucial to experimentally verify this and other computed values for accurate application in research and development.

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for **3-Amino-4-ethylhexanoic acid** is not readily available in the public domain, the following are standard methodologies for determining the key physicochemical properties of amino acids.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values. For an amino acid, there are at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

Methodology: Potentiometric Titration

- **Solution Preparation:** A precise weight of **3-Amino-4-ethylhexanoic acid** is dissolved in a known volume of deionized water to create a standard solution.
- **Titration Setup:** The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
- **Acidic Titration:** The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.
- **Basic Titration:** A standard solution of a strong base (e.g., 0.1 M NaOH) is then incrementally added using a burette. The pH of the solution is recorded after each addition.
- **Data Analysis:** A titration curve is generated by plotting the pH against the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the second to pKa₂ (amino group).

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

- **System Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- **Partitioning:** A known amount of **3-Amino-4-ethylhexanoic acid** is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.
- **Equilibration:** The mixture is shaken for a set period to allow for the partitioning of the amino acid between the two phases until equilibrium is reached.

- **Phase Separation and Analysis:** The octanol and water layers are carefully separated. The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

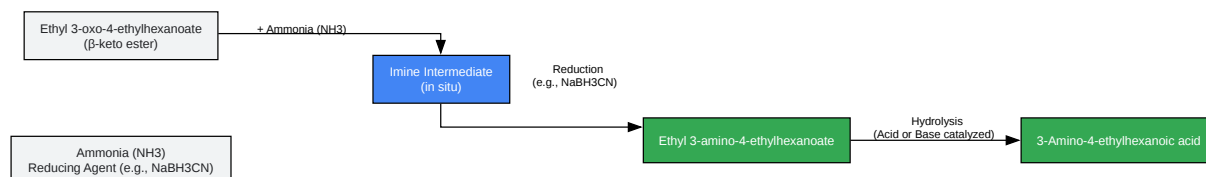
Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Methodology: Equilibrium Shake-Flask Method

- **Sample Preparation:** An excess amount of solid **3-Amino-4-ethylhexanoic acid** is added to a known volume of purified water in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Sample Processing:** The resulting suspension is filtered to remove the undissolved solid, yielding a saturated solution.
- **Quantification:** The concentration of the dissolved amino acid in the filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the aqueous solubility of the compound at that temperature.

Plausible Synthetic Workflow

A common method for the synthesis of β -amino acids involves the reductive amination of β -keto esters. The following diagram illustrates a plausible workflow for the synthesis of **3-Amino-4-ethylhexanoic acid**.



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Plausible synthesis of **3-Amino-4-ethylhexanoic acid**.

Potential Biological Significance

While no specific biological activities have been reported for **3-Amino-4-ethylhexanoic acid**, the broader class of β-amino acids is of significant interest in drug discovery. Their unique structural features can lead to several advantageous properties:

- **Proteolytic Stability:** The altered backbone of peptides incorporating β-amino acids often confers resistance to degradation by proteases, potentially leading to longer in vivo half-lives.
- **Secondary Structures:** β-peptides can fold into stable secondary structures, such as helices and sheets, which can be designed to mimic the structures of biologically active α-peptides.
- **Pharmacological Activities:** β-amino acids and their derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.^{[3][4][5]} They can be incorporated into peptides to modulate receptor binding and other protein-protein interactions.^[6]

Given these general properties, **3-Amino-4-ethylhexanoic acid** could be a valuable building block for the synthesis of novel peptidomimetics and other small molecules with potential therapeutic applications. Further research is warranted to explore its specific biological profile.

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